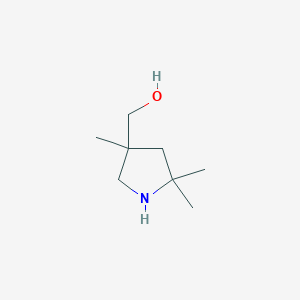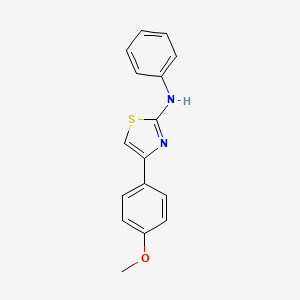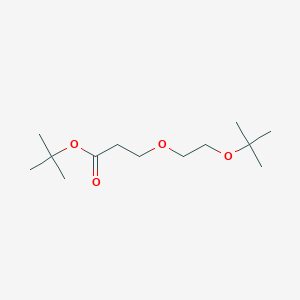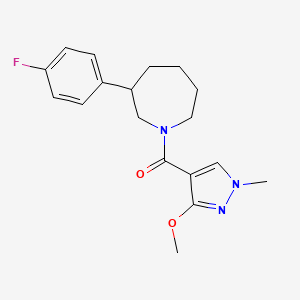
1-(2-Fluoro-6-trifluoromethylbenzyl)-6-methyl-5-piperazin-1-yl-1H-pyrimidine-2,4-dione
Overview
Description
This compound is an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development and chemical production processes . It is related to 5-Bromo-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4 (1H,3H)-dione .
Molecular Structure Analysis
The molecular structure of related compounds such as 2-Fluoro-6-(trifluoromethyl)benzyl alcohol has been analyzed . The molecular weight of a related compound, 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea, is 236.17 .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed. For instance, 2-Fluoro-6-(trifluoromethyl)benzyl bromide has a melting point of 38-42 °C . The compound 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea is a solid at room temperature .Scientific Research Applications
Synthesis and Antagonistic Activities
Research has identified derivatives of the mentioned compound with significant biological activities. For instance, a study explored the synthesis of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, revealing potent 5-HT2 antagonist activity, indicating their potential in designing drugs targeting serotonin receptors (Watanabe et al., 1992).
Herbicidal Activities
Another study synthesized compounds related to the mentioned chemical structure, which displayed herbicidal activities. Specifically, a derivative exhibited significant herbicidal effectiveness against Brassica napus, showcasing the compound's potential in agricultural applications (Huazheng, 2013).
Antiviral and Antibacterial Applications
Derivatives of 1-(2-Fluoro-6-trifluoromethylbenzyl)-6-methyl-5-piperazin-1-yl-1H-pyrimidine-2,4-dione have also been investigated for their antiviral and antibacterial properties. A study on diketopiperazine derivatives from a marine-derived actinomycete reported moderate antivirus activity against influenza A (H1N1) virus, suggesting the compound's derivatives could contribute to antiviral drug development (Wang et al., 2013).
Structural Analyses and Molecular Interactions
The structural analysis of related compounds has provided insights into their molecular interactions and potential as protoporphyrinogen IX oxidase inhibitors. Such studies contribute to understanding the compound's role in inhibiting biological pathways relevant to disease mechanisms and herbicide action (Li et al., 2005).
Safety and Hazards
The compound 2-Fluoro-6-(trifluoromethyl)benzyl bromide is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-5-piperazin-1-ylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F4N4O2/c1-10-14(24-7-5-22-6-8-24)15(26)23-16(27)25(10)9-11-12(17(19,20)21)3-2-4-13(11)18/h2-4,22H,5-9H2,1H3,(H,23,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGIZYSWXILRNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)N3CCNCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-6-trifluoromethylbenzyl)-6-methyl-5-piperazin-1-yl-1H-pyrimidine-2,4-dione | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethylphenyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2809687.png)
![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4,5-dimethylthiazol-2-yl)acetamide](/img/structure/B2809688.png)


![N-(4-(N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2809694.png)
![Methyl (E)-4-[3-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyrrolidin-1-yl]azetidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2809695.png)


![N-[4-(acetylamino)phenyl]-2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetamide](/img/structure/B2809700.png)

![1-(Oxolan-3-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2809702.png)
![2,3-Dihydro-4H-pyrano[2,3-c]pyridin-4-one](/img/structure/B2809703.png)

![N-(3-acetylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2809706.png)